molecular formula C21H16ClN3O2S2 B2841380 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1260984-17-5

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B2841380
CAS RN: 1260984-17-5
M. Wt: 441.95
InChI Key: VEWQWTGUIHEDEF-UHFFFAOYSA-N
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Description

The compound is a unique chemical with the linear formula C26H24ClN3O2S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The compound has a molecular weight of 510.081 and its CAS Number is 768380-53-6 . More detailed structural analysis would require additional resources not available in the current search results.


Physical And Chemical Properties Analysis

The compound has a linear formula of C26H24ClN3O2S2 and a molecular weight of 510.081 . Additional physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antitumor Activity

The thiazolo [3,2-a]pyrimidine scaffold, particularly its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have investigated the potential of F6609-2308 as an anticancer agent. Its structural similarity to purine allows for effective binding to biological targets. Further studies are needed to elucidate its mechanism of action and optimize its use in cancer therapy.

Second Harmonic Generation (SHG)

Interestingly, related chalcone derivatives with electron donor groups substituted at specific positions have shown enhanced second harmonic generation (SHG) efficiency . While this finding isn’t directly about F6609-2308, it highlights the potential for similar compounds in nonlinear optical applications.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-4-2-3-5-16(13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWQWTGUIHEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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